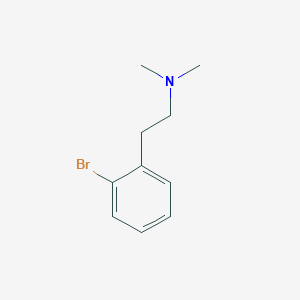
Rosinidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosinidin is an O-methylated anthocyanidin derived from Cyanidin. It is a pigment found in the flowers of Catharanthus roseus and, in lower concentrations, in Primula rosea . This compound is known for its vibrant coloration and is part of the flavonoid family, which are compounds widely recognized for their antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a natural dye and pigment in analytical chemistry.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Research has shown that Rosinidin has anti-diabetic properties, ameliorating hyperglycemia and lipid pathways in diabetic rats.
Industry: Utilized in the cosmetic industry for its vibrant color and antioxidant benefits.
Wirkmechanismus
Target of Action
Rosinidin, a natural flavonoid, has been found to interact with several targets in the body. It has been shown to have significant effects on acetylcholine esterase (AChE) , endogenous antioxidants (GSH, SOD, GPx, and catalase), oxidative stress marker MDA , and neuroinflammatory markers (IL-6, IL-1β, TNF-α, and NF-κB) as well as BDNF . These targets play crucial roles in various biochemical pathways and physiological processes, including inflammation, oxidative stress, and memory function .
Mode of Action
This compound interacts with its targets to exert protective effects. It has been found to reduce the activities of AChE, elevate the levels of endogenous antioxidants, and decrease the levels of oxidative stress markers and neuroinflammatory markers . This suggests that this compound may act by modulating these enzymes and markers to exert its therapeutic effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to have favorable effects on lipid profiles, total protein, albumin, liver glycogen, proinflammatory cytokine, antioxidant and oxidative stress markers . These pathways are crucial for maintaining normal physiological functions and any disruption in these pathways can lead to various health issues .
Pharmacokinetics
It has been administered orally in animal studies, suggesting that it may have good oral bioavailability . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The administration of this compound has been found to result in several beneficial effects. In animal studies, it has been shown to reduce blood glucose levels, increase serum insulin, and improve pancreatic function . It also exerts a protective effect on a number of characteristics, including anti-diabetic responses and molecular mechanisms . Furthermore, it has been found to significantly reduce neurobehavioral impairments, oxidative stress, and neuroinflammatory markers .
Biochemische Analyse
Biochemical Properties
Rosinidin plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to interact with enzymes involved in lipid metabolism and oxidative stress pathways. For instance, this compound influences the activity of superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase, which are crucial for mitigating oxidative stress . Additionally, this compound has been observed to modulate the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In diabetic rat models, this compound has been shown to lower blood glucose levels, increase serum insulin, and improve pancreatic function . It also positively influences lipid profiles, total protein, albumin, liver glycogen, and markers of oxidative stress . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby offering protective benefits against diabetes-induced cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and modulates the activity of key enzymes involved in oxidative stress and inflammation. For example, this compound enhances the activity of antioxidant enzymes such as SOD and GPx, thereby reducing oxidative stress . It also inhibits the expression of proinflammatory cytokines by modulating the nuclear factor kappa B (NF-κB) signaling pathway . These interactions help in mitigating inflammation and oxidative damage at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods when administered orally to diabetic rats . Long-term administration of this compound has been associated with sustained improvements in blood glucose levels, lipid profiles, and markers of oxidative stress . These findings suggest that this compound has a stable and lasting impact on cellular function in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diabetic rat models, this compound was administered at doses of 10 mg/kg and 20 mg/kg . Both doses resulted in significant improvements in blood glucose levels, serum insulin, and pancreatic function . Higher doses of this compound were associated with more pronounced effects on lipid profiles and oxidative stress markers . No toxic or adverse effects were observed at these doses, indicating that this compound is well-tolerated in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and oxidative stress. It interacts with enzymes such as SOD, GPx, and catalase, which play crucial roles in mitigating oxidative damage . This compound also influences the levels of metabolites involved in lipid metabolism, thereby contributing to its protective effects against diabetes-induced metabolic disturbances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in tissues such as the liver and pancreas, where it exerts its protective effects . The transport and distribution of this compound are crucial for its bioavailability and efficacy in mitigating oxidative stress and inflammation .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with antioxidant enzymes and modulates their activity . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in mitigating oxidative stress and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rosinidin can be synthesized through the methylation of Cyanidin. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent like methanol or ethanol and a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily from the flowers of Catharanthus roseus. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Rosinidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding leucoanthocyanidin form.
Substitution: this compound can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanidins.
Substitution: Various substituted anthocyanidins depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Rosinidin is unique among anthocyanidins due to its specific methylation pattern. Similar compounds include:
Cyanidin: The parent compound of this compound, known for its antioxidant properties.
Pelargonidin: Another anthocyanidin with a different substitution pattern, leading to variations in color and biological activity.
Delphinidin: Known for its intense blue color and strong antioxidant activity.
This compound stands out due to its specific methylation, which enhances its stability and bioavailability compared to other anthocyanidins.
Eigenschaften
CAS-Nummer |
4092-64-2 |
|---|---|
Molekularformel |
C17H15ClO6 |
Molekulargewicht |
350.7 g/mol |
IUPAC-Name |
2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride |
InChI |
InChI=1S/C17H14O6.ClH/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2;/h3-8H,1-2H3,(H2-,18,19,20);1H |
InChI-Schlüssel |
RMNPUKCUBWPUTH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O |
Kanonische SMILES |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


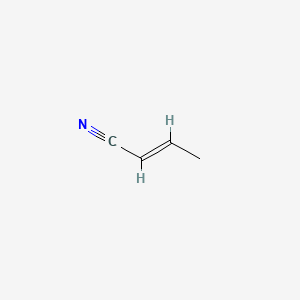

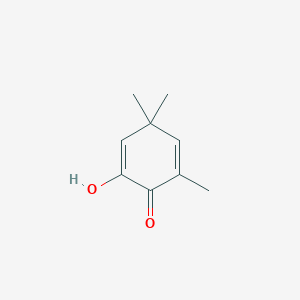
![[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol](/img/structure/B1212540.png)
![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
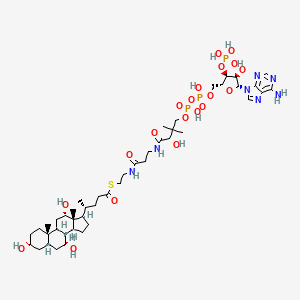
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
![1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1212550.png)
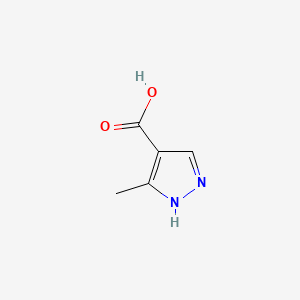
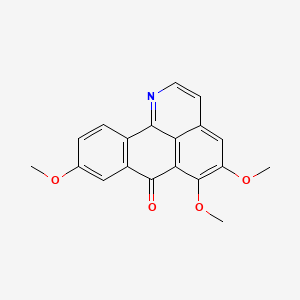
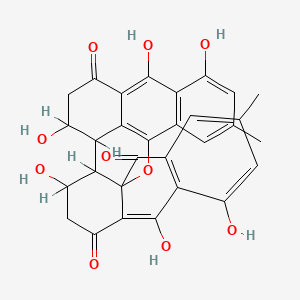
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)
